Benzofuran-6-ylmethanamine

Vue d'ensemble

Description

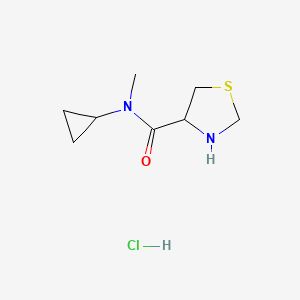

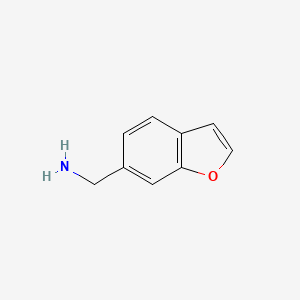

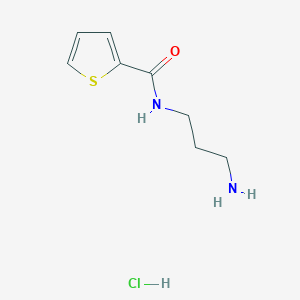

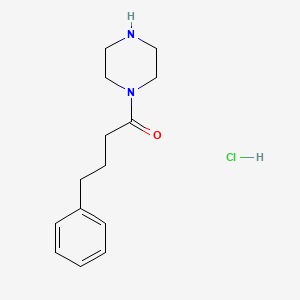

Benzofuran-6-ylmethanamine, also known as (1-benzofuran-6-yl)methanamine, is a compound with the molecular weight of 147.18 . It is also available in the form of a hydrochloride salt .

Molecular Structure Analysis

The InChI code for Benzofuran-6-ylmethanamine is1S/C9H9NO/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2 . This indicates that the compound has a benzofuran ring attached to a methanamine group. Physical And Chemical Properties Analysis

Benzofuran-6-ylmethanamine is a pale-yellow to yellow-brown liquid . The hydrochloride form of the compound is a powder . .Applications De Recherche Scientifique

1. Substance Identification and Analysis

Benzofuran-6-ylmethanamine, also known as 6-(2-aminopropyl)benzofuran (6-APB), has been identified in various internet-purchased products. Its identification and separation from other positional isomers like 4-, 5-, and 7-APBs were achieved using gas chromatography and liquid chromatography-mass spectrometry. This analytical approach is crucial for confirming the identity of substances in 'research chemicals' bought online (Stańczuk et al., 2013).

2. Biological Activity and Interaction

6-APB, as part of the benzofuran compound family, is known for its interaction with monoamine transporters and serotonin receptors. Such interactions are significant in understanding the effects of these substances in biological models, providing insights into their pharmacological properties and potential risks (Brandt et al., 2020).

3. Antimicrobial Applications

Benzofuran derivatives, including 6-APB, have shown potential as antimicrobial agents. Their unique structural features and wide array of biological activities make them a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates. Benzofuran compounds like psoralen have been used in treating skin diseases such as cancer or psoriasis (Hiremathad et al., 2015).

4. Inhibitory Properties

Benzofuran compounds have been studied for their inhibitory activities against various diseases, viruses, fungi, microbes, and enzymes. Their potential as pronounced inhibitors highlights their therapeutic relevance and the need for further research and development in this area (Dawood, 2019).

5. Synthesis and Chemical Analysis

The synthesis and chemical characterization of benzofuran derivatives, including 6-APB, have been a focus of recent research. This includes exploring novel methods for constructing benzofuran rings and understanding the relationship between their structures and bioactivities. These studies contribute to the development of new pharmaceutical compounds (Miao et al., 2019).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzofuran-6-ylmethanamine is a small molecule that is experimentally studied Benzofuran compounds have been found to interact with various targets, including lysozyme .

Mode of Action

Benzofuran derivatives are known for their wide range of biological and pharmacological applications . They are found in many natural products and synthetic compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Biochemical Pathways

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran compounds are known for their wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Action Environment

It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae . This suggests that these compounds may be influenced by various environmental factors.

Propriétés

IUPAC Name |

1-benzofuran-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPDUBHQRMCPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-6-ylmethanamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Morpholin-4-yl)ethyl]urea hydrochloride](/img/structure/B1520365.png)

![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)

![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)

![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)

![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)